5-Bromopentyl acetate

Description

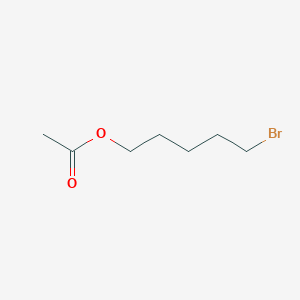

Structure

3D Structure

Properties

IUPAC Name |

5-bromopentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHJLQWUVZUKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166431 | |

| Record name | 5-Bromopentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15848-22-3 | |

| Record name | 5-Bromopentyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15848-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopentyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromopentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromopentyl Acetate: A Technical Guide for Researchers

CAS Number: 15848-22-3

This technical guide provides an in-depth overview of 5-Bromopentyl acetate (B1210297), a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. Its utility as a versatile building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), makes it a valuable component in the modern medicinal chemist's toolbox.

Chemical and Physical Properties

5-Bromopentyl acetate is a clear, colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 15848-22-3 | [1][2][3][4] |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [4] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Boiling Point | 109-110 °C at 15 mmHg | [3][4] |

| Density | 1.255 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.462 | [3][4] |

| Solubility | Slightly soluble in water. | [1] |

| Flash Point | >110 °C | |

| EINECS Number | 239-961-8 | [1][4] |

Synthesis of 5-Bromopentyl Acetate

5-Bromopentyl acetate can be synthesized from 5-bromo-1-pentanol and acetic anhydride (B1165640). A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 5-Bromopentyl Acetate

Materials:

-

5-bromo-1-pentanol (33.4 g, 200 mmol)

-

Anhydrous sodium carbonate (25.4 g, 240 mmol)

-

N,N-dimethyl-4-aminopyridine (DMAP) (2.4 g, 20 mmol)

-

Toluene (B28343) (200 mL)

-

Acetic anhydride (22.5 g, 220 mmol)

-

Water

-

Dilute hydrochloric acid

Procedure:

-

To a reaction flask, add 5-bromo-1-pentanol, anhydrous sodium carbonate, N,N-dimethyl-4-aminopyridine, and toluene.

-

While stirring the mixture under ice cooling, add acetic anhydride dropwise.

-

After the dropwise addition is complete, continue to stir the mixture for 1 hour under ice cooling.

-

Wash the resulting reaction mixture successively with water (twice), then with dilute hydrochloric acid, and finally with water again.

-

Distill off the toluene under reduced pressure to obtain 5-bromopentyl acetate.

This procedure is expected to yield a quantitative amount of the product.[1]

Caption: Workflow for the synthesis of 5-Bromopentyl acetate.

Applications in Drug Development

5-Bromopentyl acetate serves as a key building block in organic synthesis, particularly for the introduction of a flexible five-carbon chain. One of its most significant applications in modern drug discovery is in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature and length of the linker are critical for the efficacy of the PROTAC.

5-Bromopentyl acetate is a precursor to linkers of five carbons in length. The ester can be hydrolyzed to the corresponding alcohol, and the bromide can be displaced by a nucleophile to attach to one of the ligands. Alternatively, the corresponding 1,5-dibromopentane (B145557) can be used to directly alkylate a ligand, installing the same C5 linker.

Experimental Protocol: Synthesis of a PROTAC Linker Precursor

The following protocol describes the alkylation of pomalidomide (B1683931), a common E3 ligase ligand, with 1,5-dibromopentane to form an intermediate that can be further elaborated into a PROTAC. This illustrates the role of the C5 chain that can also be derived from 5-bromopentyl acetate.

Materials:

-

Pomalidomide (1.0 eq)

-

Potassium carbonate (2.0 eq)

-

1,5-dibromopentane (3.0 eq)

-

Dimethylformamide (DMF)

-

Sodium azide (B81097) (3.0 eq)

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Part 1: Alkylation of Pomalidomide

-

To a solution of pomalidomide in DMF, add potassium carbonate and 1,5-dibromopentane.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with DCM (3 times).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(5-bromopentyl)-pomalidomide.

Part 2: Azidation

-

To a solution of the crude N-(5-bromopentyl)-pomalidomide in DMF, add sodium azide.

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with DCM (3 times).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide-functionalized pomalidomide linker.

This azide-functionalized linker can then be coupled to an alkyne-functionalized ligand for the protein of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form the final PROTAC.

Caption: General workflow for the synthesis of a PROTAC using a C5 linker.

Safety Information

5-Bromopentyl acetate should be handled with care in a laboratory setting. It may cause skin and eye irritation and may be harmful if swallowed. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

References

A Technical Overview of 5-Bromopentyl Acetate: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise summary of the core molecular properties of 5-Bromopentyl acetate (B1210297), a chemical compound relevant in various organic synthesis applications. The information is presented to be easily accessible for professionals in the fields of chemistry and drug development.

Molecular Data Summary

The fundamental molecular characteristics of 5-Bromopentyl acetate are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂[1][2][3][4] |

| Molecular Weight | 209.08 g/mol [1][2][3] |

| Linear Formula | CH₃CO₂(CH₂)₅Br |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry or elemental analysis, are foundational techniques in analytical chemistry and are not detailed here. The provided data is based on computed and verified sources.

Structural Representation

The logical arrangement of the functional groups within the 5-Bromopentyl acetate molecule is depicted in the following diagram. This visualization illustrates the connectivity between the acetyl group, the pentyl linker, and the terminal bromine atom.

Caption: Logical structure of 5-Bromopentyl acetate.

References

An In-depth Technical Guide to 5-Bromopentyl Acetate

This guide provides a comprehensive overview of 5-Bromopentyl acetate (B1210297), a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical structure, properties, synthesis, and key applications, presenting data in a clear and accessible format.

Chemical Identity and Structure

5-Bromopentyl acetate is an organic compound classified as a bromoalkyl ester. Its systematic IUPAC name is 5-bromopentyl acetate.[1][2] It is also known by several synonyms, including 1-Acetoxy-5-bromopentane and 5-Bromoamyl acetate.[1][2] The presence of both a bromine atom and an acetate ester functional group makes it a useful bifunctional building block in the synthesis of more complex molecules.[1]

Molecular Structure:

-

Linear Formula: CH₃CO₂(CH₂)₅Br

Physicochemical Properties

5-Bromopentyl acetate is a clear, colorless to light yellow liquid.[1][3] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 209.08 g/mol | [4] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 1.255 g/mL at 25 °C | |

| Boiling Point | 109-110 °C at 15 mmHg | |

| 224.1 °C at 760 mmHg | [1] | |

| Flash Point | 111.3 °C | [1] |

| Refractive Index | n20/D 1.462 | |

| Solubility in Water | Slightly soluble | [1][3] |

| Vapor Pressure | 0.0929 mmHg at 25 °C | [1][3] |

Synthesis of 5-Bromopentyl Acetate

A common and efficient method for the synthesis of 5-Bromopentyl acetate involves the acetylation of 5-bromo-1-pentanol using acetic anhydride (B1165640).

Experimental Protocol:

The following protocol describes a laboratory-scale synthesis of 5-Bromopentyl acetate:

-

Reaction Setup: To a reaction flask, add 33.4 g (200 mmol) of 5-bromo-1-pentanol, 25.4 g (240 mmol) of anhydrous sodium carbonate, 2.4 g (20 mmol) of N,N-dimethyl-4-aminopyridine (DMAP), and 200 mL of toluene (B28343).[5]

-

Addition of Reagent: While stirring the mixture under ice cooling, add 22.5 g (220 mmol) of acetic anhydride dropwise.[5]

-

Reaction: After the dropwise addition is complete, continue to stir the mixture for 1 hour under ice cooling.[5]

-

Workup: The resulting reaction mixture is washed successively with water (twice), dilute hydrochloric acid, and then with water again.[5]

-

Isolation: The toluene is distilled off under reduced pressure to yield 41.8 g of 5-bromopentyl acetate, resulting in a quantitative yield.[5]

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromopentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromopentyl acetate (B1210297). The document details the chemical shifts, multiplicities, and coupling constants, offering a crucial resource for the structural elucidation and quality control of this compound in research and development settings.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The NMR spectra of 5-bromopentyl acetate (CH₃CO₂(CH₂)₅Br) were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum of 5-bromopentyl acetate is characterized by five distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the acetate group and the bromine atom significantly influence the chemical shifts of the adjacent methylene (B1212753) protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (-CH₂OAc) | ~4.05 | Triplet | 2H | Not explicitly found |

| H-5 (-CH₂Br) | ~3.41 | Triplet | 2H | Not explicitly found |

| -COCH₃ | ~2.05 | Singlet | 3H | N/A |

| H-2, H-3, H-4 (-CH₂-) | 1.4 - 1.9 | Multiplet | 6H | Not explicitly found |

Note: Specific coupling constants for the multiplets were not explicitly found in the searched literature. Typical vicinal coupling constants for acyclic alkanes range from 6 to 8 Hz.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 5-bromopentyl acetate displays seven unique signals, corresponding to each carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~171.0 |

| -CH₂OAc (C-1) | ~64.0 |

| -CH₂Br (C-5) | ~33.5 |

| -CH₂- (C-4) | ~32.0 |

| -CH₂- (C-2) | ~28.0 |

| -CH₂- (C-3) | ~24.5 |

| -COCH₃ | ~21.0 |

Note: The presented ¹³C NMR chemical shifts are approximate values based on typical ranges for similar functional groups and may vary slightly depending on experimental conditions.

Experimental Protocols

The following sections describe the general methodologies for acquiring high-resolution ¹H and ¹³C NMR spectra of 5-bromopentyl acetate.

Sample Preparation

A sample of 5-bromopentyl acetate (approximately 5-10 mg) is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal chemical shift reference (δ = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition

The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz NMR spectrometer at room temperature. Standard acquisition parameters include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically accumulated to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Acquisition Time: The acquisition time is generally set between 3 and 4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is commonly used.

¹³C NMR Data Acquisition

The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 0 to 220 ppm is used to cover the entire range of expected carbon chemical shifts.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using specialized software. The processing steps include Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 5-bromopentyl acetate with the numbering of the carbon and proton positions corresponding to the NMR data presented in the tables.

Caption: Molecular structure of 5-bromopentyl acetate with atom numbering for NMR assignments.

Experimental Workflow for NMR Analysis

The logical flow from sample preparation to final spectral analysis is a critical component of obtaining reliable NMR data.

Caption: Experimental workflow for ¹H and ¹³C NMR analysis of 5-bromopentyl acetate.

Spectroscopic Analysis of 5-Bromopentyl Acetate: An In-depth Technical Guide

This guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 5-bromopentyl acetate (B1210297). It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the key quantitative data obtained from IR and mass spectrometry analysis of 5-bromopentyl acetate.

Infrared (IR) Spectroscopy Data

The IR spectrum of 5-bromopentyl acetate reveals characteristic absorption peaks corresponding to its functional groups. The data presented is a compilation of typical values for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~2950 - 2850 | C-H (Alkyl) | Stretch | Medium to Strong |

| ~1740 | C=O (Ester) | Stretch | Strong |

| ~1470 | C-H (Alkyl) | Bend (Scissoring) | Medium |

| ~1380 | C-H (Alkyl) | Bend (Rocking) | Medium |

| ~1240 | C-O (Ester) | Stretch | Strong |

| ~650 - 550 | C-Br | Stretch | Medium to Strong |

Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex vibrations that are unique to the molecule.

Mass Spectrometry (MS) Data

The mass spectrum of 5-bromopentyl acetate is characterized by its molecular ion peak and several key fragment ions. Due to the presence of bromine, isotopic peaks for bromine-containing fragments are observed in an approximate 1:1 ratio for ⁷⁹Br and ⁸¹Br. The most abundant fragments are listed below.[1]

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 208/210 | [CH₃CO₂(CH₂)₅Br]⁺ | C₇H₁₃BrO₂ | Molecular Ion (M⁺) |

| 149/151 | [ (CH₂)₅Br]⁺ | C₅H₁₀Br | Loss of CH₃COO radical |

| 129 | [CH₃CO₂(CH₂)₅]⁺ | C₇H₁₃O₂ | Loss of Br radical |

| 69 | [C₅H₉]⁺ | C₅H₉ | Loss of Br and CH₃COOH |

| 43 | [CH₃CO]⁺ | C₂H₃O | Base peak, acylium ion |

| 41 | [C₃H₅]⁺ | C₃H₅ | Allyl cation |

Experimental Protocols

Detailed methodologies for acquiring the IR and mass spectra of 5-bromopentyl acetate are provided below.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

This protocol is suitable for obtaining the IR spectrum of a pure liquid sample like 5-bromopentyl acetate using the thin-film method.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone (B3395972) (for cleaning)

-

Kimwipes

-

Desiccator for plate storage

Procedure:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe lightly moistened with acetone and then allow them to dry completely.[2] The plates should be transparent or only slightly foggy.[2]

-

Sample Application: Place one to two drops of liquid 5-bromopentyl acetate onto the center of one salt plate using a Pasteur pipette.[2][3]

-

Creating the Film: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[2][4]

-

Mounting the Sample: Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[2][3]

-

Background Scan: With the sample compartment empty, perform a background scan to record the spectrum of the ambient atmosphere (mostly CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Place the sample holder with the prepared plates into the spectrometer's sample beam path and acquire the IR spectrum.[3]

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with acetone, and return them to the desiccator for storage.[2][4]

Mass Spectrometry (MS) Protocol (Electron Ionization)

This protocol outlines the general procedure for analyzing a volatile liquid sample such as 5-bromopentyl acetate using a mass spectrometer with an Electron Ionization (EI) source.[5]

Materials:

-

Mass Spectrometer with an EI source and mass analyzer (e.g., quadrupole, time-of-flight)

-

Sample introduction system (e.g., direct infusion, GC inlet)

-

Vacuum system

-

Data acquisition and processing software

Procedure:

-

Sample Introduction: Introduce a small amount of the liquid 5-bromopentyl acetate into the mass spectrometer. For a volatile liquid, this can be done by direct injection into a heated inlet or via the effluent from a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment (typically 10⁻⁵ to 10⁻⁸ torr).[5]

-

Ionization: The gaseous molecules pass into the ion source, where they are bombarded by a high-energy beam of electrons (typically 70 eV).[5] This process, known as Electron Impact (EI) ionization, removes an electron from the molecule to form a positively charged molecular ion (M⁺).[6]

-

Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, positively charged fragment ions and neutral radicals.[6] The fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated by an electric field and directed into the mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio using a magnetic or electric field.[5] Lighter ions are deflected more than heavier ones.[5]

-

Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The data system records these signals and generates a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like 5-bromopentyl acetate.

Caption: Workflow for IR and MS analysis of 5-Bromopentyl Acetate.

References

A Technical Guide to the Physical Properties of 5-Bromopentyl Acetate

This guide provides a detailed overview of the key physical properties of 5-Bromopentyl acetate (B1210297), a compound relevant to researchers, scientists, and professionals in drug development. This document outlines its boiling point and density, supported by experimental methodologies and a visual representation of its synthesis workflow.

Core Physical Properties

5-Bromopentyl acetate is a clear, colorless to light yellow liquid.[1][2] Its primary physical characteristics are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 109-110 °C | at 15 mmHg[1][2][3][4][5] |

| 113 °C | at 17 mmHg[6] | |

| Density | 1.255 g/mL | at 25 °C[1][2][7] |

| 1.31 g/mL | Not specified |

Experimental Protocols

Precise determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring the boiling point and density of 5-Bromopentyl acetate.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. A common method for determining the boiling point of a small sample of liquid involves the use of a Thiele tube or a MelTemp apparatus with a capillary tube.

General Procedure:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The apparatus is heated slowly and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8]

Density Determination

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.

General Procedure (using a pycnometer):

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

-

The pycnometer is filled with the liquid (5-Bromopentyl acetate), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement is typically performed at a constant temperature, as density is temperature-dependent.

Synthesis Workflow

5-Bromopentyl acetate can be synthesized from 5-bromo-1-pentanol and acetic anhydride. The following diagram illustrates the experimental workflow for this synthesis.[9]

Caption: Synthesis of 5-Bromopentyl Acetate Workflow.

References

- 1. 5-BROMOPENTYL ACETATE price,buy 5-BROMOPENTYL ACETATE - chemicalbook [chemicalbook.com]

- 2. 5-BROMOPENTYL ACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chembk.com [chembk.com]

- 4. 5-BROMOPENTYL ACETATE | 15848-22-3 [chemicalbook.com]

- 5. 5-Bromopentyl Acetate CAS 15848-22-3 for Organic Synthesis - 5-Bromopentyl Acetate and 1-Acetoxy-5-Bromopentane [megawidechem.en.made-in-china.com]

- 6. 5-Bromopentyl Acetate - Starshinechemical [starshinechemical.com]

- 7. 5-Bromopentyl acetate, 98% | Fisher Scientific [fishersci.ca]

- 8. scribd.com [scribd.com]

- 9. 5-BROMOPENTYL ACETATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 5-Bromopentyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromopentyl acetate (B1210297) in various organic solvents. The information herein is intended to support research, development, and formulation activities where 5-Bromopentyl acetate is utilized as a reagent, intermediate, or building block.

Introduction to 5-Bromopentyl Acetate

5-Bromopentyl acetate is a bifunctional organic compound containing both an ester and a haloalkane functional group. Its chemical structure (CH₃CO₂(CH₂)₅Br) imparts a moderate polarity, influencing its solubility in different media. Understanding its solubility profile is critical for its effective use in organic synthesis, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromopentyl acetate is presented below. These properties are crucial in predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 225-227 °C |

| Density | 1.25 g/cm³ |

| Refractive Index | 1.46 |

Solubility Profile

The following table summarizes the predicted solubility of 5-Bromopentyl acetate in common organic solvents, categorized by polarity.

| Solvent | Polarity Index | Predicted Solubility |

| Non-Polar Solvents | ||

| Hexane | 0.1 | Soluble |

| Toluene | 2.4 | Very Soluble |

| Diethyl Ether | 2.8 | Very Soluble |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | 3.1 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | Very Soluble |

| Ethyl Acetate | 4.4 | Very Soluble |

| Acetone | 5.1 | Very Soluble |

| Acetonitrile (MeCN) | 5.8 | Soluble |

| Dimethylformamide (DMF) | 6.4 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |

| Polar Protic Solvents | ||

| Isopropanol | 3.9 | Soluble |

| Ethanol | 4.3 | Soluble |

| Methanol | 5.1 | Moderately Soluble |

| Water | 10.2 | Sparingly Soluble |

Disclaimer: The predicted solubility is based on chemical principles and should be confirmed experimentally for specific applications.

Experimental Protocol for Solubility Determination

The following section details a standard experimental protocol for the quantitative determination of the solubility of 5-Bromopentyl acetate in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis.

Objective: To determine the saturation solubility of 5-Bromopentyl acetate in a selected organic solvent at a specific temperature.

Materials:

-

5-Bromopentyl acetate (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromopentyl acetate to a series of vials.

-

Dispense a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of excess solid/liquid phase of the solute should be visible.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a micropipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-particles.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Transfer the filtered sample into a pre-weighed, clean, and dry vial.

-

Record the exact mass of the empty vial.

-

Evaporate the solvent completely under reduced pressure or in a vacuum oven at a controlled temperature.

-

Once the solvent is fully evaporated, re-weigh the vial containing the non-volatile solute (5-Bromopentyl acetate).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 5-Bromopentyl acetate by subtracting the mass of the empty vial from the mass of the vial with the residue.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent sample withdrawn.

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of sample withdrawn (L)

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing the solubility of 5-Bromopentyl Acetate.

5-Bromopentyl Acetate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling protocols, and emergency procedures for 5-Bromopentyl acetate (B1210297) (CAS No. 15848-22-3). The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, and experimental safety protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

5-Bromopentyl acetate, also known as 1-acetoxy-5-bromopentane, is a clear, colorless to light yellow liquid.[1] It is slightly soluble in water.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 5-Bromopentyl Acetate

| Property | Value | Source(s) |

| Molecular Formula | C7H13BrO2 | [3] |

| Molecular Weight | 209.08 g/mol | [2][4] |

| Appearance | Clear liquid | [5] |

| Odor | No information available | |

| Boiling Point | 109 - 110 °C @ 15 mmHg | [2][4] |

| Flash Point | 110 °C / 230 °F | |

| Density | 1.255 g/mL at 25 °C | [2][6][4] |

| Refractive Index | n20/D 1.462 | [2][4] |

| Solubility | Slightly soluble in water. | [1][2][3] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Bromopentyl acetate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Primary Hazards: Irritant[7]

While comprehensive acute toxicity data is not available for this specific product, it is recommended to handle it with care, avoiding contact with skin, eyes, and inhalation of vapors.[6]

Safe Handling and Storage

Proper handling and storage of 5-Bromopentyl acetate are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical.[9]

Table 3: Recommended Personal Protective Equipment

| Protection Type | Recommended Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be required for splash risks.[9][10][11] | Protects against splashes and vapors that can cause serious eye damage.[9] |

| Hand Protection | Appropriate protective gloves (e.g., Butyl rubber, Nitrile rubber).[9][11] Inspect gloves before use.[5] | Provides robust protection against skin contact.[9] |

| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[9][11] | Minimizes skin contact and protects from potential splashes.[9] |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary if working outside a fume hood or in case of a spill.[9][12] | Prevents inhalation of harmful vapors, especially when engineering controls are not sufficient.[9] |

Engineering Controls

-

Ventilation: All handling of 5-Bromopentyl acetate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][11]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][11]

Storage

Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[1] Keep containers tightly closed.

Experimental Protocols: Standard Handling Procedure

This protocol outlines the essential steps for safely handling 5-Bromopentyl acetate in a laboratory setting.

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.[9]

-

Don all required PPE as specified in Table 3.[9]

-

Prepare all necessary equipment and reagents before handling the chemical.[9]

-

Have a spill kit readily available.[9]

Handling:

-

Conduct all transfers and manipulations of 5-Bromopentyl acetate within the fume hood.[9]

-

Use appropriate tools (e.g., pipettes, spatulas) to avoid direct contact.[9]

-

Avoid breathing mist, vapors, or spray.

-

Avoid contact with skin and eyes.

After Handling:

-

Wash hands and any exposed skin thoroughly after handling.[8][11]

-

Remove contaminated clothing and wash it before reuse.[8][11]

Caption: Safe Handling Workflow for 5-Bromopentyl Acetate.

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

Table 4: First-Aid Measures for 5-Bromopentyl Acetate Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[13] |

| Skin Contact | Immediately wash the contaminated skin with soap and water.[13] Remove contaminated clothing and shoes. If skin irritation occurs, get medical attention.[8] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[13] |

| Ingestion | Clean mouth with water. Do not induce vomiting. Get medical attention. |

Fire-Fighting Measures

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.

Environmental Precautions: Do not let the product enter drains.

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.

Caption: Spill Response Workflow for 5-Bromopentyl Acetate.

Toxicological Information

No acute toxicity information is available for this product. It is known to cause skin and eye irritation and may cause respiratory irritation.[7][8] No information is available on carcinogenicity, sensitization, or reproductive effects.

Ecological Information

Do not flush into surface water or sanitary sewer systems. Do not allow the material to contaminate ground water. No information is available on persistence, degradability, bioaccumulation, or mobility in soil.

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

This technical guide is intended to provide comprehensive safety and handling information for 5-Bromopentyl acetate. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are trained on the proper handling and emergency procedures for this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. 5-BROMOPENTYL ACETATE | 15848-22-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 5-溴戊基乙酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. 5-Bromopentyl acetate | C7H13BrO2 | CID 85140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. media.adeo.com [media.adeo.com]

- 11. benchchem.com [benchchem.com]

- 12. 5-Bromopentyl acetate 96 15848-22-3 [sigmaaldrich.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Stability and Storage of 5-Bromopentyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromopentyl acetate (B1210297). Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document combines general principles of chemical stability for analogous compounds, such as alkyl halides and esters, with established guidelines for stability testing of chemical substances.

Chemical Profile and Intrinsic Stability

5-Bromopentyl acetate is a bifunctional molecule containing both an ester and a primary alkyl bromide. This structure dictates its reactivity and stability profile. The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, while the carbon-bromine bond can undergo nucleophilic substitution or elimination reactions. Under neutral, dry conditions and protected from light, the compound is generally stable.

Recommended Storage Conditions

To ensure the long-term integrity of 5-Bromopentyl acetate, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers. Adherence to these conditions will minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature, with recommendations for cooler temperatures (<15°C) for extended storage.[1] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Sealed in a dry environment.[2] | Prevents hydrolysis of the ester and reaction with the alkyl bromide. |

| Light | Store in a dark place.[1] | Protects against potential light-induced degradation. |

| Container | Tightly closed, suitable containers. | Prevents contamination and exposure to moisture. |

Potential Degradation Pathways

The primary degradation pathways for 5-Bromopentyl acetate are inferred from the reactivity of its functional groups. The two main routes of degradation are hydrolysis of the ester linkage and reactions involving the alkyl bromide.

Hydrolysis

The ester group can be hydrolyzed to form 5-bromopentan-1-ol (B46803) and acetic acid. This reaction can be catalyzed by both acids and bases.

Nucleophilic Substitution and Elimination

The carbon-bromine bond is susceptible to nucleophilic attack, which can lead to the displacement of the bromide ion. Common nucleophiles include water, hydroxides, and amines. Under basic conditions, elimination reactions (dehydrobromination) can also occur, leading to the formation of an alkene.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for 5-Bromopentyl acetate.

Incompatible Materials

To prevent accelerated degradation and potential hazardous reactions, 5-Bromopentyl acetate should not be stored with the following materials:

-

Acids and Bases: Catalyze the hydrolysis of the ester group.

-

Strong Oxidizing Agents: Can react with the alkyl bromide.

-

Reducing Agents: May also react with the compound.

Experimental Protocol for Stability Assessment

The following is a generalized experimental protocol for assessing the stability of 5-Bromopentyl acetate, based on the International Council for Harmonisation (ICH) Q1A guidelines for stability testing of new drug substances.[1][3][4][5]

Objective

To evaluate the stability of 5-Bromopentyl acetate under various environmental conditions over a defined period.

Materials

-

5-Bromopentyl acetate (high purity)

-

Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps)

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation (e.g., GC-FID, GC-MS, HPLC-UV)

-

Reference standards for 5-Bromopentyl acetate and any potential degradation products

Experimental Workflow

Diagram of Stability Study Workflow

Caption: General workflow for a chemical stability study.

Procedure

-

Sample Preparation: Aliquot pure 5-Bromopentyl acetate into a sufficient number of inert containers for all planned time points and storage conditions.

-

Initial Analysis (Time Zero): Perform a complete analysis of the starting material to determine its initial purity and to identify any existing impurities.

-

Storage: Place the samples in stability chambers under the following conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Withdraw samples for analysis at specified time intervals. For a one-year study, typical time points would be:

-

Long-term: 0, 3, 6, 9, 12 months

-

Accelerated: 0, 3, 6 months

-

-

Analytical Testing: Analyze the withdrawn samples to determine the purity of 5-Bromopentyl acetate and to identify and quantify any degradation products. Appropriate analytical methods may include:

-

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): To determine the purity of the compound and to separate and identify volatile degradation products.[6][7][8]

-

High-Performance Liquid Chromatography (HPLC) with UV detection: For non-volatile degradation products.

-

Karl Fischer Titration: To determine the water content.

-

-

Data Evaluation: Compare the results at each time point to the initial analysis. A significant change is typically defined as a failure to meet the established specification for purity or a significant increase in degradation products.

Summary and Recommendations

5-Bromopentyl acetate is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to moisture, incompatible materials (acids, bases, strong oxidizing and reducing agents), and elevated temperatures. For researchers, scientists, and drug development professionals, it is crucial to adhere to the recommended storage conditions to ensure the integrity of the compound for experimental use. When quantitative stability data is required for regulatory purposes, a formal stability study following ICH guidelines should be conducted.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromopentyl Acetate for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopentyl acetate (B1210297) is a bifunctional organic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal bromo group and an acetate ester, allows for sequential or orthogonal chemical modifications. The bromo group acts as a good leaving group for nucleophilic substitution reactions, enabling the introduction of a five-carbon chain, while the acetate group can be hydrolyzed to reveal a primary alcohol. This dual reactivity makes it a versatile reagent in the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the key suppliers, purchasing options, and a detailed experimental protocol for a key application of 5-Bromopentyl acetate in the synthesis of a precursor for the antihypertensive drug, Valsartan.

Key Suppliers and Purchasing Options

For researchers and drug development professionals, sourcing high-quality 5-Bromopentyl acetate is crucial for the reliability and reproducibility of experimental results. A variety of chemical suppliers offer this compound with different purity grades and in various quantities.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 96% | 25 mL |

| Thermo Fisher Scientific | 98% | 100 g |

| TCI America | >95.0% (GC) | 25g, 100g |

| Lab Pro Inc. | Min. 95.0% (GC) | 100g |

| ChemicalBook | Varies by supplier | Varies by supplier |

| Zhangjiagang Free Trade Zone Megawide Chemical Technology Co., Ltd. | Colorless liquid | 200 kg iron drum or as requested |

| Starshinechemical | >95.0%(GC) | Inquire for details |

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromopentyl acetate is provided below.

| Property | Value |

| CAS Number | 15848-22-3 |

| Molecular Formula | C7H13BrO2 |

| Molecular Weight | 209.08 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 109-110 °C/15 mmHg (lit.) |

| Density | 1.255 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.462 (lit.) |

| Solubility | Slightly soluble in water. |

Experimental Protocols

One of the significant applications of 5-Bromopentyl acetate in medicinal chemistry is its use as an alkylating agent in the synthesis of intermediates for active pharmaceutical ingredients (APIs). Below is a detailed protocol for the N-alkylation of L-valine methyl ester, a key step in the synthesis of Valsartan.

Synthesis of Methyl N-(5-acetoxypentyl)-L-valinate

This protocol describes the nucleophilic substitution reaction between L-valine methyl ester hydrochloride and 5-Bromopentyl acetate.

Materials:

-

L-valine methyl ester hydrochloride

-

5-Bromopentyl acetate

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-valine methyl ester hydrochloride (1.0 equivalent).

-

Solvent and Base Addition: Suspend the L-valine methyl ester hydrochloride in anhydrous dichloromethane (DCM). Cool the suspension in an ice bath to 0 °C. Add triethylamine (2.0 equivalents) dropwise to the suspension with vigorous stirring. The triethylamine acts as a base to neutralize the hydrochloride and the HBr formed during the reaction.

-

Addition of 5-Bromopentyl Acetate: In a separate flask, dissolve 5-Bromopentyl acetate (1.1 equivalents) in a small amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. .

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl N-(5-acetoxypentyl)-L-valinate.

-

Visualizing the Synthetic Workflow

The following diagrams illustrate the synthesis of 5-Bromopentyl acetate and its subsequent use in the synthesis of a Valsartan intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromopentyl Acetate from 5-Bromo-1-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-bromopentyl acetate (B1210297) from 5-bromo-1-pentanol. The described method is an efficient acetylation reaction that proceeds with high yield. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the reaction and workflow. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who may use 5-bromopentyl acetate as a key intermediate or building block.

Introduction

5-Bromopentyl acetate is a valuable bifunctional molecule commonly employed in organic synthesis.[1] Its structure incorporates a terminal bromine atom, which can be readily displaced by nucleophiles, and an acetate ester, which can be hydrolyzed to reveal a primary alcohol. This dual functionality makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The synthesis of 5-bromopentyl acetate is typically achieved through the acetylation of 5-bromo-1-pentanol. This document outlines a robust and high-yielding protocol for this transformation.

Chemical Reaction and Mechanism

The synthesis of 5-bromopentyl acetate from 5-bromo-1-pentanol is an esterification reaction. Specifically, it is an acetylation where the hydroxyl group of 5-bromo-1-pentanol is converted to an acetate ester using acetic anhydride (B1165640). The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), and requires a base, like sodium carbonate, to neutralize the acetic acid byproduct. The reaction proceeds readily under mild conditions.

Caption: Chemical reaction for the synthesis of 5-bromopentyl acetate.

Data Presentation

Table 1: Reactant and Reagent Specifications

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| 5-Bromo-1-pentanol | Starting Material | C₅H₁₁BrO | 167.04 | 200 | 33.4 g |

| Acetic Anhydride | Acetylating Agent | C₄H₆O₃ | 102.09 | 220 | 22.5 g |

| Anhydrous Sodium Carbonate | Base | Na₂CO₃ | 105.99 | 240 | 25.4 g |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | C₇H₁₀N₂ | 122.17 | 20 | 2.4 g |

| Toluene | Solvent | C₇H₈ | 92.14 | - | 200 mL |

Table 2: Product Characterization and Properties

| Property | Value | Reference |

| Chemical Name | 5-Bromopentyl acetate | [1] |

| CAS Number | 15848-22-3 | |

| Molecular Formula | C₇H₁₃BrO₂ | |

| Molecular Weight | 209.08 g/mol | |

| Appearance | Clear colorless to light yellow liquid | |

| Boiling Point | 109-110 °C at 15 mmHg | |

| Density | 1.255 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.462 | |

| Purity (Typical) | ≥96% | |

| Yield | Quantitative | [2] |

Table 3: Spectroscopic Data for Product Characterization

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.05 (t, 2H, -CH₂OAc), ~3.41 (t, 2H, -CH₂Br), ~2.05 (s, 3H, -COCH₃), 1.4 - 1.9 (m, 6H, -CH₂CH₂CH₂-) |

| IR (Gas Phase) | Major peaks (cm⁻¹): ~2960 (C-H stretch), ~1740 (C=O stretch, ester), ~1235 (C-O stretch, ester), ~650 (C-Br stretch) |

| Mass Spectrometry (EI) | Key fragments (m/z): 150/152 ([M-CH₃CO]⁺), 129/131 ([M-CH₃COOH]⁺), 43 ([CH₃CO]⁺) |

Experimental Protocols

Materials and Equipment

-

5-Bromo-1-pentanol

-

Acetic anhydride

-

Anhydrous sodium carbonate

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene

-

Deionized water

-

Dilute hydrochloric acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Experimental Workflow

Caption: Experimental workflow for the synthesis of 5-bromopentyl acetate.

Detailed Procedure

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 33.4 g (200 mmol) of 5-bromo-1-pentanol, 25.4 g (240 mmol) of anhydrous sodium carbonate, 2.4 g (20 mmol) of N,N-dimethyl-4-aminopyridine (DMAP), and 200 mL of toluene.[3]

-

Cooling : Place the reaction flask in an ice bath and stir the mixture.[3]

-

Addition of Acetic Anhydride : While stirring under the ice-cold condition, add 22.5 g (220 mmol) of acetic anhydride dropwise to the mixture using a dropping funnel.[3]

-

Reaction : After the complete addition of acetic anhydride, continue to stir the mixture for 1 hour in the ice bath.[3]

-

Work-up :

-

Purification :

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Toluene is flammable and has toxic effects; avoid inhalation and skin contact.

-

5-Bromopentyl acetate is harmful if swallowed and may cause skin and eye irritation.[1]

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of 5-bromopentyl acetate from 5-bromo-1-pentanol. The use of DMAP as a catalyst ensures a rapid reaction under mild conditions. The straightforward work-up and purification steps make this a practical procedure for laboratory-scale synthesis. The provided data and characterization information will aid researchers in verifying the successful synthesis of the target compound.

References

5-Bromopentyl Acetate: A Versatile Alkylating Agent in Organic Synthesis

Introduction

5-Bromopentyl acetate (B1210297) is a valuable bifunctional molecule in organic synthesis, serving as a versatile alkylating agent for the introduction of a five-carbon chain bearing a terminal acetate group. This functionality is particularly useful in the synthesis of complex molecules, including pharmaceuticals and other specialty chemicals. The presence of both a reactive bromide and a protected hydroxyl group (as an acetate) allows for selective transformations at either end of the molecule. This document provides detailed application notes and experimental protocols for the use of 5-bromopentyl acetate in O-alkylation, N-alkylation, and C-alkylation reactions, tailored for researchers, scientists, and drug development professionals.

Application Notes

5-Bromopentyl acetate is primarily employed in nucleophilic substitution reactions where it acts as an electrophile. The bromine atom serves as a good leaving group, facilitating the attack by various nucleophiles. The acetate group is generally stable under neutral and mildly basic or acidic conditions commonly used for alkylation, and it can be readily hydrolyzed to the corresponding alcohol post-alkylation if desired.

Key Applications:

-

O-Alkylation: This reagent is widely used to introduce a 5-acetoxypentyl ether linkage. This is a common strategy in the synthesis of biologically active compounds and materials science. The resulting ether can be deprotected to reveal a primary alcohol for further functionalization.

-

N-Alkylation: 5-Bromopentyl acetate is an effective reagent for the N-alkylation of a wide range of nitrogen-containing compounds, including primary and secondary amines, amides, imides (such as phthalimide (B116566) in the Gabriel synthesis), and heterocyclic compounds. This allows for the introduction of a flexible five-carbon linker.

-

C-Alkylation: Carbanions, such as those derived from active methylene (B1212753) compounds like malonic esters and acetoacetic esters, can be efficiently alkylated with 5-bromopentyl acetate. This C-C bond formation is a powerful tool for building carbon skeletons.

Experimental Protocols

The following protocols are representative examples of how 5-bromopentyl acetate can be utilized as an alkylating agent. Researchers should optimize the reaction conditions for their specific substrates.

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of 4-(5-acetoxypentyloxy)anisole from 4-methoxyphenol (B1676288).

Materials:

-

4-Methoxyphenol

-

5-Bromopentyl acetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 4-methoxyphenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 5-bromopentyl acetate (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: N-Alkylation of Phthalimide (Gabriel Synthesis)

This protocol describes the synthesis of N-(5-acetoxypentyl)phthalimide.

Materials:

-

Potassium phthalimide

-

5-Bromopentyl acetate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water

Procedure:

-

To a solution of potassium phthalimide (1.0 eq.) in anhydrous DMF, add 5-bromopentyl acetate (1.1 eq.).

-

Heat the reaction mixture to 90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

The product will often precipitate out of the aqueous solution. Collect the solid by filtration.

-

If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain the pure N-(5-acetoxypentyl)phthalimide.

Protocol 3: C-Alkylation of Ethyl Acetoacetate (B1235776)

This protocol describes the synthesis of ethyl 2-acetyl-7-acetoxyheptanoate.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Ethanol, absolute

-

5-Bromopentyl acetate

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Brine

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol.

-

Add ethyl acetoacetate (1.0 eq.) dropwise to the stirred solution.

-

After the addition is complete, add 5-bromopentyl acetate (1.0 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and filter to remove the precipitated sodium bromide.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water, followed by dilute HCl, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for alkylation reactions using 5-bromopentyl acetate with various nucleophiles. These values are representative and may vary depending on the specific substrate and reaction scale.

| Nucleophile (Substrate) | Reaction Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenol | O-Alkylation | K₂CO₃ | DMF | 80 | 14 | 85-95 |

| Phthalimide | N-Alkylation | (Potassium Salt) | DMF | 90 | 7 | 90-98 |

| Indole | N-Alkylation | NaH | THF/DMF | 25-60 | 4 | 75-85 |

| Sodium Azide | N-Alkylation | - | DMF/Water | 80 | 12 | >90 |

| Ethyl Acetoacetate | C-Alkylation | NaOEt | Ethanol | Reflux | 10 | 65-75 |

Visualizations

Caption: General workflow for alkylation using 5-bromopentyl acetate.

Caption: General S_N2 mechanism for alkylation with 5-bromopentyl acetate.

Application Notes and Protocols for Williamson Ether Synthesis using 5-Bromopentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2] This reaction proceeds via an Sngcontent-ng-c282987731="" class="ng-star-inserted">N2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1] These application notes provide a detailed protocol for the synthesis of ethers using 5-bromopentyl acetate (B1210297) as the alkylating agent. This substrate is particularly useful for introducing a five-carbon chain with a terminal acetate group, a common motif in the synthesis of pharmaceutical intermediates and other fine chemicals.

The general scheme for the Williamson ether synthesis using 5-bromopentyl acetate is as follows:

R-O-Na + Br-(CH₂)-O-C(O)CH₃ → R-O-(CH₂)-O-C(O)CH₃ + NaBr

Where R can be an alkyl or aryl group.

Key Considerations

Several factors should be considered to ensure a successful synthesis with high yield and purity:

-

Choice of Base: The selection of a suitable base is critical for the deprotonation of the alcohol to form the nucleophilic alkoxide. For simple aliphatic alcohols, strong bases like sodium hydride (NaH) are often employed. For more acidic phenols, weaker bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are sufficient.[3]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the alkoxide anion.[2]

-

Reaction Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100°C, to ensure a reasonable reaction rate.[1]

-

Side Reactions: The primary competing side reaction is elimination (E2), which is more prevalent with secondary and tertiary alkyl halides. Since 5-bromopentyl acetate is a primary alkyl halide, elimination is less of a concern. Another potential side reaction is the hydrolysis of the acetate ester group under strongly basic conditions. Careful control of the reaction conditions is necessary to minimize this.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 5-bromopentyl acetate, and its subsequent use in a Williamson ether synthesis with phenol (B47542) as a representative alcohol.

Protocol 1: Synthesis of 5-Bromopentyl Acetate

This protocol describes the synthesis of the alkylating agent, 5-bromopentyl acetate, from 5-bromo-1-pentanol.

Materials:

-

5-bromo-1-pentanol

-

Acetic anhydride (B1165640)

-

Anhydrous sodium carbonate

-

N,N-dimethyl-4-aminopyridine (DMAP)

-

Deionized water

-

Dilute hydrochloric acid

Procedure: [4]

-

To a reaction flask, add 33.4 g (200 mmol) of 5-bromo-1-pentanol, 25.4 g (240 mmol) of anhydrous sodium carbonate, 2.4 g (20 mmol) of N,N-dimethyl-4-aminopyridine, and 200 mL of toluene.

-

Stir the mixture under ice cooling.

-

Slowly add 22.5 g (220 mmol) of acetic anhydride dropwise to the stirring mixture.

-

After the addition is complete, continue stirring the mixture for 1 hour under ice cooling.

-

Wash the reaction mixture successively with water (2 x 100 mL), dilute hydrochloric acid (1 x 100 mL), and then water (1 x 100 mL).

-

Separate the organic layer and distill off the toluene under reduced pressure to obtain 5-bromopentyl acetate.

Expected Yield: Quantitative.[4]

Protocol 2: Williamson Ether Synthesis of 5-Phenoxypentyl Acetate

This protocol details the synthesis of 5-phenoxypentyl acetate from phenol and 5-bromopentyl acetate.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

5-Bromopentyl acetate

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of phenol in DMF.

-

Add one molar equivalent of sodium hydroxide to the solution and stir until the phenol is completely converted to sodium phenoxide.

-

To the solution of sodium phenoxide, add one molar equivalent of 5-bromopentyl acetate.

-

Heat the reaction mixture to a temperature between 80-100°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with deionized water (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure 5-phenoxypentyl acetate.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Williamson ether synthesis using 5-bromopentyl acetate.

Table 1: Reactants and Stoichiometry for the Synthesis of 5-Phenoxypentyl Acetate

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| Phenol | 94.11 | 1.0 |

| Sodium Hydroxide | 40.00 | 1.0 |

| 5-Bromopentyl Acetate | 209.08 | 1.0 |

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value |

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Sodium Hydroxide (NaOH) |

| Temperature | 80-100 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 50-95%[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of 5-phenoxypentyl acetate.

Caption: General workflow for the synthesis of 5-phenoxypentyl acetate.

Reaction Mechanism

The diagram below outlines the SN2 mechanism of the Williamson ether synthesis.

Caption: SN2 mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols: Reaction of 5-Bromopentyl Acetate with Amine Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 5-bromopentyl acetate (B1210297) with amine nucleophiles is a fundamental N-alkylation reaction widely employed in organic synthesis. This nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism, provides a straightforward route to synthesize N-substituted 5-acetoxypentylamines.[1][2][3] These products are valuable intermediates, particularly in the fields of medicinal chemistry and materials science. The acetate group serves as a protected form of a primary alcohol, which can be easily deprotected to yield the corresponding N-(5-hydroxypentyl)amine. This bifunctional scaffold, containing both an amine and a hydroxyl group, is a common building block in the synthesis of more complex molecules, including drug candidates and cosmetic ingredients.[4][5]

This document provides a detailed overview of the reaction, experimental protocols for both the N-alkylation and subsequent deprotection steps, and representative data for various amine nucleophiles.

Reaction Principle